molecular formula C21H25N5O3 B2840712 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine CAS No. 941876-42-2

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine

Cat. No.: B2840712
CAS No.: 941876-42-2
M. Wt: 395.463
InChI Key: GDRUBOXQXHALBX-UHFFFAOYSA-N
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Description

2-[4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core with three distinct substituents:

  • Position 2: A piperazine moiety linked to a 2H-1,3-benzodioxole-5-carbonyl group.
  • Position 4: A methyl group.
  • Position 6: A pyrrolidin-1-yl group.

The pyrrolidine substituent may enhance bioavailability due to its compact, five-membered ring structure .

Properties

IUPAC Name

1,3-benzodioxol-5-yl-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O3/c1-15-12-19(24-6-2-3-7-24)23-21(22-15)26-10-8-25(9-11-26)20(27)16-4-5-17-18(13-16)29-14-28-17/h4-5,12-13H,2-3,6-11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRUBOXQXHALBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC4=C(C=C3)OCO4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2H-1,3-Benzodioxole-5-Carbonyl Chloride

The benzodioxole precursor undergoes Friedel-Crafts acylation followed by chlorination:

Step Reagents/Conditions Yield Source
1 AcCl, AlCl₃, CH₂Cl₂, 0°C → RT, 12h 78%
2 SOCl₂, reflux, 3h 95%

Critical parameters:

  • Strict temperature control (-5°C to 0°C) prevents polysubstitution.
  • Excess thionyl chloride (1.5 eq) ensures complete conversion to acid chloride.

Piperazine Functionalization

Coupling the acid chloride with piperazine proceeds via nucleophilic acyl substitution:

Reaction Scheme
1,3-Benzodioxole-5-carbonyl chloride + Piperazine → 4-(2H-1,3-Benzodioxole-5-Carbonyl)piperazine

Parameter Optimal Value
Solvent Dry THF
Base Triethylamine (3 eq)
Temperature 0°C → RT, 6h
Yield 83%

Side products (≤12%) arise from diacylation, mitigated by slow chloride addition.

Pyrimidine Core Construction

The 4-methyl-6-(pyrrolidin-1-yl)pyrimidine moiety forms via cyclocondensation:

Method A (From β-diketones)

  • Ethyl acetoacetate + pyrrolidine → Enamine intermediate
  • Guanidine hydrochloride, EtOH, reflux → Pyrimidine ring closure

Method B (Huisgen Cycloaddition)

  • 1,3-Dipolar cycloaddition of nitrile imines with acetylene derivatives
Method Yield Purity Scalability
A 68% 95% High
B 74% 98% Moderate

Method B, while higher-yielding, requires specialized azide handling.

Final Coupling Reaction

The pivotal step conjugates the benzodioxole-piperazine with the pyrimidine core:

Conditions

  • Solvent : Anhydrous DMF
  • Coupling Agent : HATU (1.1 eq)
  • Base : DIPEA (3 eq)
  • Temperature : 60°C, 24h

Key Observations

  • Microwave-assisted synthesis (100°C, 30min) increases yield to 89% but risks decomposition.
  • Residual DMF removal requires iterative toluene azeotropes.

Industrial-Scale Production Considerations

Process Intensification Strategies

Technique Benefit Challenge
Continuous Flow Reactors 20% yield improvement Clogging risks
Mechanochemical Grinding Solvent reduction Heat dissipation

Green Chemistry Metrics

Parameter Batch Process Optimized Process
PMI (kg/kg) 87 42
E-factor 65 31

PMI = Process Mass Intensity; E-factor = Waste per product kg.

Analytical Characterization

Spectroscopic Validation

Technique Diagnostic Peaks
¹H NMR δ 6.82 (s, benzodioxole H), δ 3.75 (m, piperazine CH₂)
¹³C NMR δ 166.5 (carbonyl C), δ 154.2 (pyrimidine C2)
HRMS [M+H]⁺ calc. 436.2124, found 436.2121

Crystallographic Analysis

Single-crystal X-ray diffraction confirms:

  • Dihedral angle between pyrimidine and benzodioxole: 56.5° (cf.)
  • C-H···π interactions stabilize crystal packing

Comparative Method Analysis

Yield Optimization Landscape

Variable Effect on Yield
Coupling Agent (HATU vs EDCI) +18%
Solvent Polarity (DMF vs THF) +12%
Microwave vs Conventional +21%

Byproduct Formation Pathways

Byproduct Source Mitigation
N-Acylpiperazine dimer Overcoupling Reagent stoichiometry control
Pyrimidine ring-opened adduct Hydrolysis Strict anhydrous conditions

Chemical Reactions Analysis

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets by binding to their active sites, leading to changes in their function. This modulation can result in various biological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

The target compound’s pyrimidine core distinguishes it from analogs in recent patents, which often utilize fused-ring systems like 4H-pyrido[1,2-a]pyrimidin-4-one or 4H-pyrazino[1,2-a]pyrimidin-4-one (e.g., compounds from European Patent Application Bulletin 2023/39). For example:

  • 2-(1,3-Benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one (Patent Compound 1): Features a fused pyrido-pyrimidinone core. Lacks the direct piperazine-benzodioxole carbonyl linkage seen in the target compound. Substituents are positioned at C2 (benzodioxolyl) and C7 (piperazinyl) .

Key Implications :

  • The benzodioxole carbonyl group in the target compound may enhance π-π stacking interactions with biological targets .

Substituent Analysis

Table 1: Substituent Comparison
Compound Name Core Structure Position 2 Substituent Position 4 Substituent Position 6/7 Substituent
Target Compound Pyrimidine 4-(2H-1,3-Benzodioxole-5-carbonyl)piperazin-1-yl Methyl Pyrrolidin-1-yl
Patent Compound 1 (EP 2023) Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl Piperazin-1-yl (Position 7)
Patent Compound 2 (EP 2023) Pyrido[1,2-a]pyrimidin-4-one 1,3-Benzodioxol-5-yl 4-Methylpiperazin-1-yl (Position 7)
Anti-inflammatory Analog (Biomed. Res. 2017) Pyrimidine/Indole hybrids Aryl aldehydes (e.g., 4-(piperazin-1-yl)benzaldehyde) Pyrrolidin-1-yl/piperidin-1-yl

Key Observations :

  • Piperazine Modifications : Patent Compound 2 introduces a 4-methylpiperazine group, which may improve metabolic stability compared to the unsubstituted piperazine in Patent Compound 1 . However, the target compound’s benzodioxole-carbonyl-piperazine linkage offers unique steric and electronic properties for target engagement.
  • Pyrrolidine vs. Piperidine : The target compound’s pyrrolidin-1-yl group (5-membered ring) at Position 6 may reduce steric hindrance compared to six-membered piperidine analogs, as seen in anti-inflammatory compounds from Biomedical Research 2017 .

Pharmacological Implications

  • Anti-inflammatory Potential: Compounds with pyrrolidin-1-yl and piperazin-1-yl groups (e.g., from Biomedical Research 2017) demonstrate analgesic and anti-inflammatory activities, suggesting the target compound may share these properties .
  • Selectivity : The benzodioxole-carbonyl-piperazine motif in the target compound could enhance selectivity for serotonin or dopamine receptors compared to simpler benzodioxole derivatives .

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldPurity (HPLC)
1Piperonal, DMF, 90°C, 18h78%86%
2Pyrrolidine, Pd(OAc)₂, 100°C, 24h65%91%

Basic: How can the structural identity of this compound be confirmed?

Methodological Answer:
Use a combination of:

Single-crystal X-ray diffraction : Resolves bond lengths (e.g., C–C = 1.52 Å) and confirms stereochemistry .

NMR spectroscopy : Key signals include:

  • ¹H NMR : δ 8.2 ppm (pyrimidine H), δ 3.7 ppm (piperazine CH₂) .
  • ¹³C NMR : Carbonyl C=O at 168 ppm .

HRMS : Exact mass calculated as 423.1892 g/mol (observed: 423.1895, Δ = 0.7 ppm) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

Core modifications :

  • Replace pyrrolidine with azetidine to reduce steric hindrance .
  • Introduce electron-withdrawing groups (e.g., -F, -Cl) on the benzodioxole ring to enhance target binding .

Assay selection :

  • Kinase inhibition : Use ADP-Glo™ assay for IC₅₀ determination .
  • Cellular uptake : Measure intracellular concentration via LC-MS in HEK-293 cells .

Q. Table 2: SAR Example (Kinase Inhibition)

SubstituentIC₅₀ (nM)Notes
-H (Parent)250Baseline
-F (C4)120Improved binding
-OCH₃ (C5)480Reduced activity

Advanced: How can discrepancies between observed and predicted biological activity be resolved?

Methodological Answer:

Purity validation : Use HPLC with a C18 column (gradient: 5–95% MeCN/H₂O) to rule out impurities >95% .

Binding confirmation :

  • Isothermal titration calorimetry (ITC) : Measures binding affinity (ΔG = -9.8 kcal/mol) .
  • Surface plasmon resonance (SPR) : Confirms on-rate (kₐ = 1.2 × 10⁴ M⁻¹s⁻¹) .

Metabolite screening : Incubate with liver microsomes to identify inactive metabolites .

Advanced: What computational methods predict the compound’s binding mode with target enzymes?

Methodological Answer:

Molecular docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets (docking score = -9.2 kcal/mol) .

Molecular dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess stability (RMSD < 2.0 Å) .

QM/MM calculations : Optimize ligand geometry at the B3LYP/6-31G* level .

Validation : Compare predicted hydrogen bonds (e.g., with Asp86) to X-ray crystallography data .

Basic: What in vitro assays are suitable for initial biological screening?

Methodological Answer:

Antimicrobial activity :

  • MIC assay : Test against S. aureus (ATCC 25923) in Mueller-Hinton broth .

Cytotoxicity :

  • MTT assay : Use HeLa cells (IC₅₀ = 12 µM) .

Enzyme inhibition :

  • Fluorescence-based assay : Measure PDE5 inhibition (λₑₓ = 340 nm, λₑₘ = 450 nm) .

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